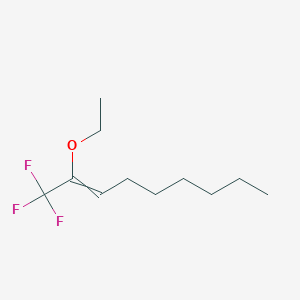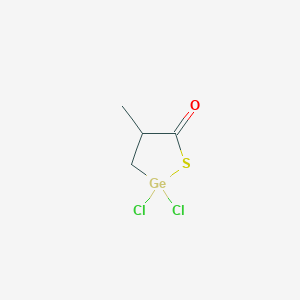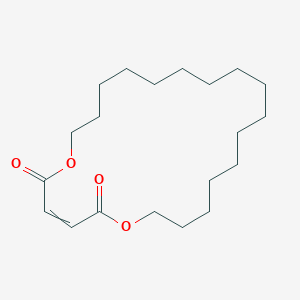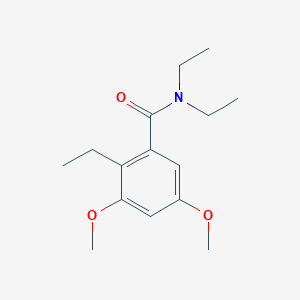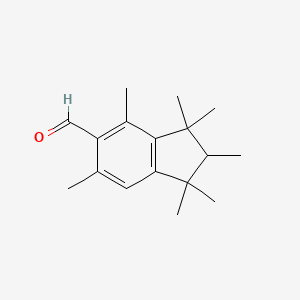
1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- is a complex organic compound belonging to the indene family. This compound is characterized by its unique structure, which includes a dihydroindene core with multiple methyl substitutions and a carboxaldehyde functional group. The presence of these functional groups and substitutions makes it a compound of interest in various chemical and industrial applications.
Métodos De Preparación
The synthesis of 1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- can be achieved through several synthetic routes. One common method involves the alkylation of indene derivatives followed by oxidation to introduce the carboxaldehyde group. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide, and oxidizing agents like chromium trioxide or pyridinium chlorochromate. Industrial production methods may involve catalytic processes to enhance yield and selectivity.
Análisis De Reacciones Químicas
1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- can be compared with other similar compounds, such as:
1H-Indene-4-carboxaldehyde, 2,3-dihydro-: This compound has a similar structure but differs in the position of the carboxaldehyde group.
1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: This compound has fewer methyl substitutions and lacks the carboxaldehyde group.
1H-Indene, 2,3-dihydro-4,6-dimethyl-: This compound has different methyl substitution patterns and does not contain a carboxaldehyde group.
The uniqueness of 1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- lies in its specific substitution pattern and the presence of the carboxaldehyde group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
141111-62-8 |
|---|---|
Fórmula molecular |
C17H24O |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
1,1,2,3,3,4,6-heptamethyl-2H-indene-5-carbaldehyde |
InChI |
InChI=1S/C17H24O/c1-10-8-14-15(11(2)13(10)9-18)17(6,7)12(3)16(14,4)5/h8-9,12H,1-7H3 |
Clave InChI |
PAPFJFJXLWEIRR-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2=C(C1(C)C)C(=C(C(=C2)C)C=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
![(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14269473.png)

![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
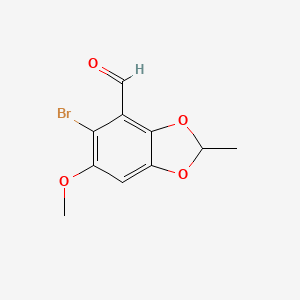
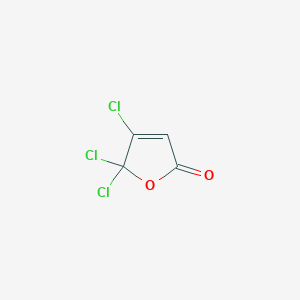

![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)
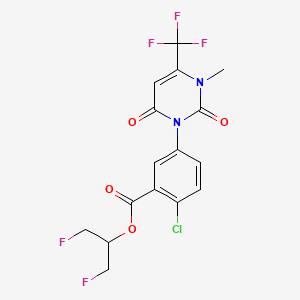
![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
